N-(2,3-dihydro-1-benzofuran-5-ylmethyl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine
Description
N-(2,3-dihydro-1-benzofuran-5-ylmethyl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine is a synthetic organic compound that belongs to the class of thiadiazoles This compound is characterized by the presence of a benzofuran moiety, a trifluoromethyl group, and a thiadiazole ring
Properties
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-5-ylmethyl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3OS/c13-12(14,15)10-17-18-11(20-10)16-6-7-1-2-9-8(5-7)3-4-19-9/h1-2,5H,3-4,6H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDQBCGAXKLVMGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)CNC3=NN=C(S3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1-benzofuran-5-ylmethyl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.
Introduction of the Thiadiazole Ring: The thiadiazole ring is introduced by reacting the benzofuran derivative with thiosemicarbazide under acidic conditions.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is incorporated using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1-benzofuran-5-ylmethyl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzofuran moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
N-(2,3-dihydro-1-benzofuran-5-ylmethyl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1-benzofuran-5-ylmethyl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in critical biological pathways. For example, it may inhibit the activity of enzymes involved in cell division, leading to its potential use as an anticancer agent. The trifluoromethyl group enhances its lipophilicity, allowing better cell membrane penetration.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1-benzofuran-4-ylmethyl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine
- N-(2,3-dihydro-1-benzofuran-6-ylmethyl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine
Uniqueness
N-(2,3-dihydro-1-benzofuran-5-ylmethyl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine is unique due to the specific positioning of the trifluoromethyl group and the benzofuran moiety, which may confer distinct biological activities and chemical reactivity compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
